molecular formula C18H24F3N3O B6907408 N-(1-phenylpiperidin-4-yl)-3-(trifluoromethyl)piperidine-1-carboxamide

N-(1-phenylpiperidin-4-yl)-3-(trifluoromethyl)piperidine-1-carboxamide

Cat. No.: B6907408
M. Wt: 355.4 g/mol
InChI Key: HDEVSMMNZCQRSY-UHFFFAOYSA-N
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Description

N-(1-phenylpiperidin-4-yl)-3-(trifluoromethyl)piperidine-1-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a phenyl group attached to a piperidine ring and a trifluoromethyl group

Properties

IUPAC Name

N-(1-phenylpiperidin-4-yl)-3-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O/c19-18(20,21)14-5-4-10-24(13-14)17(25)22-15-8-11-23(12-9-15)16-6-2-1-3-7-16/h1-3,6-7,14-15H,4-5,8-13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEVSMMNZCQRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2CCN(CC2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylpiperidin-4-yl)-3-(trifluoromethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a suitable phenylating agent reacts with the piperidine derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylpiperidin-4-yl)-3-(trifluoromethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-phenylpiperidin-4-yl)-3-(trifluoromethyl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-phenylpiperidin-4-yl)-3-(trifluoromethyl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylpiperidin-4-yl)-3-(fluoromethyl)piperidine-1-carboxamide
  • N-(1-phenylpiperidin-4-yl)-3-(chloromethyl)piperidine-1-carboxamide
  • N-(1-phenylpiperidin-4-yl)-3-(bromomethyl)piperidine-1-carboxamide

Uniqueness

N-(1-phenylpiperidin-4-yl)-3-(trifluoromethyl)piperidine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a pharmacological agent compared to similar compounds with different substituents.

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